molecular formula C15H13ClN2O2S B5704758 N-(2-CHLOROPHENYL)-N'-(4-METHOXYBENZOYL)THIOUREA

N-(2-CHLOROPHENYL)-N'-(4-METHOXYBENZOYL)THIOUREA

Cat. No.: B5704758
M. Wt: 320.8 g/mol
InChI Key: MSJIEKOCRQNJMO-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-N’-(4-METHOXYBENZOYL)THIOUREA is a thiourea derivative known for its potential applications in various fields such as chemistry, biology, and medicine. Thiourea derivatives are widely studied due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-N’-(4-METHOXYBENZOYL)THIOUREA typically involves the reaction of 2-chloroaniline with 4-methoxybenzoyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-N’-(4-METHOXYBENZOYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: As a probe for studying enzyme activities and protein interactions.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Used in the development of new materials and coatings.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-N’-(4-METHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of target proteins and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N’-(4-methoxybenzoyl)thiourea
  • N-(2-Chlorophenyl)-N’-(4-nitrobenzoyl)thiourea
  • N-(2-Chlorophenyl)-N’-(4-methylbenzoyl)thiourea

Uniqueness

N-(2-CHLOROPHENYL)-N’-(4-METHOXYBENZOYL)THIOUREA is unique due to the presence of both a chloro and a methoxy group, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a therapeutic agent and a versatile reagent in organic synthesis.

Properties

IUPAC Name

N-[(2-chlorophenyl)carbamothioyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S/c1-20-11-8-6-10(7-9-11)14(19)18-15(21)17-13-5-3-2-4-12(13)16/h2-9H,1H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJIEKOCRQNJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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